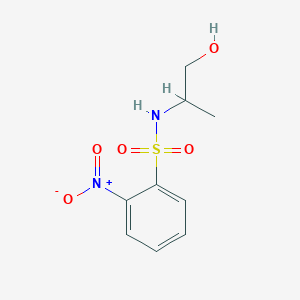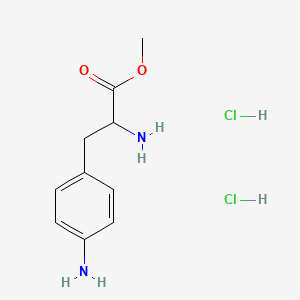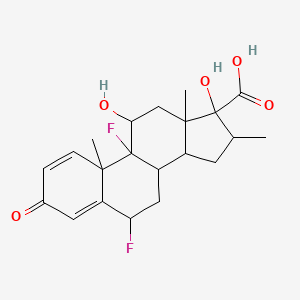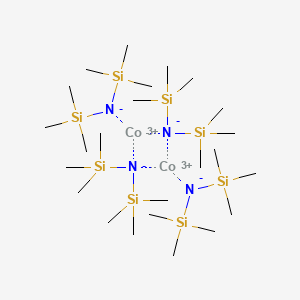![molecular formula C17H16N4O B13391694 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone CAS No. 93348-22-2](/img/structure/B13391694.png)
1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone is a synthetic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes refluxing anthranilic acid with acetic anhydride in acetic acid to form benzoxazinone intermediates, which are then further reacted to yield the desired quinazoline derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
作用机制
The primary mechanism of action for 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone involves inhibiting dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis. By binding to the active site of DHFR, the compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting bacterial growth and proliferation .
相似化合物的比较
Trimethoprim: Another DHFR inhibitor used as an antibacterial agent.
Methotrexate: A DHFR inhibitor used in cancer therapy.
Pyrimethamine: Used to treat protozoal infections.
Uniqueness: 1-[3-(2,4-Diamino-6-Methylquinazolin-7-Yl)phenyl]ethanone is unique due to its specific structure, which allows for high selectivity and potency against bacterial DHFR. This selectivity reduces the likelihood of off-target effects, making it a promising candidate for further development .
属性
CAS 编号 |
93348-22-2 |
|---|---|
分子式 |
C17H16N4O |
分子量 |
292.33 g/mol |
IUPAC 名称 |
1-[3-(2,4-diamino-6-methylquinazolin-7-yl)phenyl]ethanone |
InChI |
InChI=1S/C17H16N4O/c1-9-6-14-15(20-17(19)21-16(14)18)8-13(9)12-5-3-4-11(7-12)10(2)22/h3-8H,1-2H3,(H4,18,19,20,21) |
InChI 键 |
OCMSAMCSELNFPL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C3=CC(=CC=C3)C(=O)C)N=C(N=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(N-butoxy-C-methylcarbonimidoyl)-4-methyl-N-[1-(6-oxo-4-prop-2-enoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide;2-(N-butoxy-C-methylcarbonimidoyl)-4-methyl-N-[1-(6-oxo-4-prop-2-ynoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide;N-[1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[N-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide;2-[N-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-C-methylcarbonimidoyl]-4-methyl-N-[1-(6-oxo-4-prop-2-enoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide](/img/structure/B13391626.png)
![1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B13391638.png)


![3-[6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13391644.png)
![2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B13391645.png)
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B13391647.png)
![N-[5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/structure/B13391652.png)
![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methyl-6-propan-2-yloxypyrimidin-2-yl)sulfanylacetate](/img/structure/B13391653.png)


![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13391668.png)
![3-[N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B13391672.png)

